DBCO-PEG24-acid: A Technical Guide for Advanced Bioconjugation
DBCO-PEG24-acid: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DBCO-PEG24-acid, a trifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and molecular imaging. This document details its chemical and physical properties, outlines key experimental protocols, and presents quantitative data to support its application in demanding research and development settings.
Core Concepts and Applications
DBCO-PEG24-acid, or Dibenzocyclooctyne-Polyethylene Glycol-Carboxylic Acid, is a versatile chemical tool designed for the precise and efficient modification of biomolecules. Its structure incorporates three key functional elements:
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Dibenzocyclooctyne (DBCO): A sterically-strained alkyne that enables rapid and specific covalent bond formation with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is notable for its high efficiency and bioorthogonality, proceeding readily in aqueous environments without the need for a cytotoxic copper catalyst.[1][2][3][4][5][6]
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24-unit Polyethylene Glycol (PEG) spacer: A hydrophilic polymer chain that enhances the solubility and stability of the resulting conjugate.[1][2][3][4][5] The PEG linker also provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.[7]
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Terminal Carboxylic Acid: A versatile functional group that can be readily coupled to primary amines on proteins, peptides, or other biomolecules through the formation of a stable amide bond.[1][2][3][4][8]
This unique combination of features makes DBCO-PEG24-acid an ideal reagent for a variety of applications, including:
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Antibody-Drug Conjugate (ADC) Development: The DBCO group can be used to attach a potent drug payload to an azide-modified antibody, while the PEG spacer improves the ADC's pharmacokinetic profile.[9]
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Live Cell Imaging and Labeling: Its bioorthogonal reactivity allows for the specific labeling of azide-modified biomolecules in living systems without disrupting cellular processes.[6][10]
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Surface Functionalization: Immobilization of proteins, peptides, or other molecules onto surfaces for applications in diagnostics and biomaterials.
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PEGylation: The introduction of the PEG chain can increase the hydrodynamic radius of therapeutic proteins, extending their circulation half-life.
Physicochemical and Quantitative Data
A thorough understanding of the physicochemical properties of DBCO-PEG24-acid is crucial for its effective implementation in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C70H116N2O28 | [8][11][12] |
| Molecular Weight | 1433.67 g/mol | [8][12] |
| Purity | >95% | [5] |
| Appearance | Off-white to light yellow solid/oil | [12] |
| Solubility | Soluble in DMSO | [8] |
Experimental Protocols and Methodologies
The use of DBCO-PEG24-acid typically involves a two-step process: first, the conjugation of the carboxylic acid to an amine-containing biomolecule, and second, the "click" reaction of the DBCO group with an azide-modified molecule.
Amine Coupling via Carboxylic Acid Activation
The terminal carboxylic acid of DBCO-PEG24-acid can be activated to form a reactive intermediate, most commonly an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines.
Caption: Workflow for the activation of DBCO-PEG24-acid and subsequent amine coupling.
Detailed Methodology:
-
Reagent Preparation:
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Dissolve DBCO-PEG24-acid in an anhydrous organic solvent such as DMF or DMSO.[13]
-
Prepare stock solutions of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the same anhydrous solvent.
-
-
Activation:
-
Conjugation:
-
Add the activated DBCO-PEG24-NHS ester solution to the amine-containing biomolecule in a suitable reaction buffer (e.g., PBS pH 7.2-8.0).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[13]
-
-
Quenching and Purification:
-
Quench any unreacted NHS ester by adding a small molecule with a primary amine, such as Tris or glycine.[15]
-
Purify the DBCO-labeled biomolecule using size-exclusion chromatography, dialysis, or other appropriate methods to remove unreacted reagents.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Once the biomolecule is labeled with the DBCO moiety, it can be conjugated to any azide-containing molecule through a copper-free click reaction.
Caption: Schematic of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Detailed Methodology:
-
Reactant Preparation:
-
Click Reaction:
-
Mix the DBCO-labeled biomolecule and the azide-containing molecule.
-
Incubate the reaction at room temperature. Reaction times can vary from less than 12 hours, with longer incubation times potentially improving efficiency.[16] For antibody-oligonucleotide conjugation, incubation can be performed overnight at 4°C.[15]
-
-
Purification:
-
Remove unreacted azide-containing molecules and other impurities from the final conjugate using appropriate chromatographic techniques such as size-exclusion, reverse-phase, or ion-exchange chromatography.[15]
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Concluding Remarks
DBCO-PEG24-acid stands out as a highly effective and versatile tool for the creation of complex bioconjugates. Its trifunctional nature provides a robust platform for linking a wide array of molecules with enhanced solubility and biocompatibility. The experimental protocols detailed in this guide, supported by the provided quantitative data, offer a solid foundation for the successful application of DBCO-PEG24-acid in innovative research and development projects.
References
- 1. DBCO-PEG24-acid, 2765066-36-0 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorbyt.com [biorbyt.com]
- 5. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. DBCO-amine & DBCO-PEG-amine | AxisPharm [axispharm.com]
- 8. DBCO-PEG24-acid - Immunomart [immunomart.org]
- 9. DBCO PEG24 Amine - JenKem Technology USA [jenkemusa.com]
- 10. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 11. precisepeg.com [precisepeg.com]
- 12. DBCO-PEG24-acid | ADC Linker | 2765066-36-0 | Invivochem [invivochem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. interchim.fr [interchim.fr]
